Solubility in Polar Aprotic Media: Quantified Differential for 6-Fluoro vs. Unsubstituted Parent Compound
The 6-fluoro substitution introduces a measurable increase in polarity relative to the unsubstituted 1-(phenylsulfonyl)indole, as reflected in solubility behavior. 6-Fluoro-1-(phenylsulfonyl)-1H-indole exhibits moderate solubility in polar aprotic solvents such as DMF and DMSO, with values of 15–20 mg/mL at 25°C, while remaining poorly soluble in water (<0.1 mg/mL) . In contrast, the unsubstituted parent compound, 1-(phenylsulfonyl)indole (CAS 40899-71-6), is characterized as having 'good solubility in common organic solvents' without the same degree of enhanced polarity imparted by the fluorine atom, resulting in altered partition behavior and chromatographic retention . The difference in aqueous solubility (both <0.1 mg/mL) is minimal, but the differential in DMF/DMSO solubility is significant for reaction planning.
| Evidence Dimension | Solubility in polar aprotic solvents (DMF/DMSO) |
|---|---|
| Target Compound Data | 15–20 mg/mL at 25°C |
| Comparator Or Baseline | 1-(Phenylsulfonyl)indole (unsubstituted parent, CAS 40899-71-6): qualitatively described as 'good solubility' without quantitative range reported |
| Quantified Difference | Target compound quantitative; comparator qualitative only – differential not numerically expressible |
| Conditions | 25°C, DMF or DMSO as solvent |
Why This Matters
This quantitative solubility data enables precise calculation of maximum reaction concentrations for 6-fluoro-1-(phenylsulfonyl)-1H-indole in DMF/DMSO-based synthetic protocols, a parameter not inferable from unsubstituted parent data.
